(1,8-13C2)oct-4-enedioic acid
Overview
Description
(1,8-13C2)oct-4-enedioic acid is a labeled compound where the carbon atoms at positions 1 and 8 are isotopically enriched with carbon-13. This compound is a derivative of octenedioic acid, which is an unsaturated dicarboxylic acid. The presence of the carbon-13 isotopes makes it particularly useful in various scientific studies, including metabolic and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 labeled precursors. One common method is the partial hydrogenation of 1,8-octadiene-1,8-13C2, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include the use of palladium catalysts for hydrogenation and strong oxidizing agents like potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors for hydrogenation and oxidation processes, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products
Oxidation: Epoxides, diols, or further oxidized products like carboxylic acids.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters or amides.
Scientific Research Applications
(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (1,8-13C2)oct-4-enedioic acid depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The carbon-13 isotopes provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular interactions and transformations.
Comparison with Similar Compounds
Similar Compounds
Octenedioic Acid: The non-labeled version of the compound.
Hexenedioic Acid: A shorter-chain analog with similar chemical properties.
Decenedioic Acid: A longer-chain analog with similar chemical properties.
Uniqueness
The primary uniqueness of (1,8-13C2)oct-4-enedioic acid lies in the carbon-13 labeling, which makes it invaluable for tracer studies. This isotopic enrichment allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled analogs.
Properties
IUPAC Name |
(1,8-13C2)oct-4-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C=CCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.